molecular formula C19H24O5 B11067581 Ethyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate

Ethyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate

Cat. No.: B11067581
M. Wt: 332.4 g/mol
InChI Key: IMYUKMSLJMOROH-UHFFFAOYSA-N
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Description

ETHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-methylbenzaldehyde, followed by cyclization and esterification reactions under controlled conditions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: The phenyl group in the compound can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

ETHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C19H24O5/c1-6-23-17(21)14-15(19(4,5)24-18(14)22)12(3)16(20)13-9-7-11(2)8-10-13/h7-10,12,14-15H,6H2,1-5H3

InChI Key

IMYUKMSLJMOROH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(OC1=O)(C)C)C(C)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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